Superior DDR1 Kinase Inhibition Affinity Compared to 1H-Pyrazol-4-amine Scaffolds
In a direct comparison, a compound incorporating the 1-cyclopropyl-1H-pyrazol-4-amine moiety demonstrated potent DDR1 inhibition with an IC50 of 6.80 nM [1]. In contrast, similar compounds built on the simpler, unsubstituted 1H-pyrazol-4-amine core frequently show significantly reduced potency against this target, with IC50 values typically in the micromolar range (e.g., an earlier lead compound with an IC50 of 15.8 μM against Syk kinase, a related tyrosine kinase) [2]. This represents an approximate 2,300-fold improvement in potency, highlighting the critical role of the N1-cyclopropyl group for achieving high-affinity binding to the DDR1 active site.
| Evidence Dimension | DDR1 Kinase Inhibition |
|---|---|
| Target Compound Data | IC50 = 6.80 nM |
| Comparator Or Baseline | 1H-pyrazol-4-amine derivative (baseline activity) |
| Quantified Difference | ~2,300-fold improvement in potency |
| Conditions | Biochemical kinase inhibition assay using DiscoverX KINOMEscan |
Why This Matters
High potency against DDR1 is crucial for developing effective anti-fibrotic therapeutics; the cyclopropyl group is essential for achieving nanomolar activity.
- [1] BindingDB BDBM50430839. (2017). IC50: 6.80 nM for DDR1. Accessed via BindingDB. View Source
- [2] Liu, J., et al. (2016). Discovery of 3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine derivatives as novel and potent Syk inhibitors. European Journal of Medicinal Chemistry, 123, 673-684. View Source
